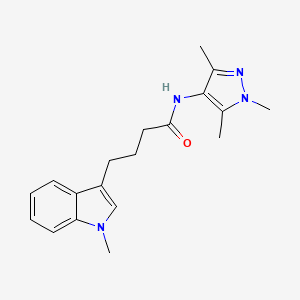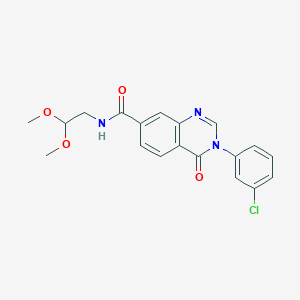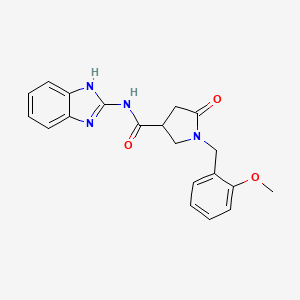![molecular formula C17H13F3N4O2 B12178600 N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(2,4,5-trifluorophenyl)acetamide](/img/structure/B12178600.png)
N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(2,4,5-trifluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(2,4,5-trifluorophenyl)acetamide is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(2,4,5-trifluorophenyl)acetamide typically involves the reaction of 2-methoxyphenyl hydrazine with ethyl 2-(2,4,5-trifluorophenyl)acetate under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the triazole ring. The final step involves the acylation of the triazole with an appropriate acylating agent to form the desired acetamide .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(2,4,5-trifluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(2,4,5-trifluorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It has potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Pharmacology: It can be used as a lead compound for the development of new drugs targeting various diseases.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(2,4,5-trifluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with the active site of enzymes, inhibiting their activity. The trifluorophenyl group can enhance the compound’s binding affinity and selectivity for its target .
Comparación Con Compuestos Similares
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal agent with a triazole ring.
Trazodone: An antidepressant with a triazole ring.
Uniqueness
N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(2,4,5-trifluorophenyl)acetamide is unique due to the presence of both a methoxyphenyl and a trifluorophenyl group, which can enhance its pharmacological properties and binding affinity for specific targets .
Propiedades
Fórmula molecular |
C17H13F3N4O2 |
|---|---|
Peso molecular |
362.31 g/mol |
Nombre IUPAC |
N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-2-(2,4,5-trifluorophenyl)acetamide |
InChI |
InChI=1S/C17H13F3N4O2/c1-26-14-5-3-2-4-10(14)16-22-17(24-23-16)21-15(25)7-9-6-12(19)13(20)8-11(9)18/h2-6,8H,7H2,1H3,(H2,21,22,23,24,25) |
Clave InChI |
IBACUBNSLIDGJG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2=NC(=NN2)NC(=O)CC3=CC(=C(C=C3F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{6-[(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-6-oxohexyl}pyrazine-2-carboxamide](/img/structure/B12178519.png)


![3-(3,4-dimethoxyphenyl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B12178551.png)

![N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B12178559.png)

![N-(2,4-dichlorobenzyl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide](/img/structure/B12178576.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(3-methylbutyl)acetamide](/img/structure/B12178580.png)
![4-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methoxypyridin-3-yl)butanamide](/img/structure/B12178582.png)
![N-(4-methoxyphenethyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12178588.png)

![1-[4-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone](/img/structure/B12178596.png)
